trans-1,3-Cyclohexanediamine
Description
Properties
IUPAC Name |
(1S,3S)-cyclohexane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHKFFSPGPGLN-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26883-70-5 | |
| Record name | trans-1,3-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
cis-1,3-Cyclohexanediamine (CAS 26772-34-9)
- Structural difference: Amino groups in cis configuration.
- Synthesis impact : Replacing trans-1,2-cyclohexanediamine with cis-1,3-cyclohexanediamine in porous organic cage synthesis results in expanded cage structures due to steric and geometric variations .
- Spectroscopic differentiation: NMR: Cis isomers exhibit smaller coupling constants (³Jcis = 12.9 Hz) compared to trans isomers (³Jtrans = 15.9 Hz) in vinylic protons, aiding structural identification . UV-Vis: Absorption bands differ in intensity and wavelength due to electronic effects of the amino group configuration .
- Thermal stability : Pyrolysis studies on related cis/trans isomers suggest cis configurations may decompose at lower temperatures .
Table 1: Physical and Chemical Properties
| Property | trans-1,3-CHDA | cis-1,3-CHDA |
|---|---|---|
| Boiling point | 198°C | Not explicitly reported |
| CAS Number | 26883-70-5 | 26772-34-9 |
| Configuration | Trans | Cis |
| Commercial purity | ≥97% | ≥95% |
trans-1,2-Cyclohexanediamine (CAS 1121-22-8)
- Structural difference: Amino groups at 1- and 2-positions in trans configuration.
- Coordination chemistry: Forms strong ligand fields in metal complexes (e.g., tris[trans-1,2-cyclohexanediamine]chromium(III) chloride), with nitrogen atoms exhibiting strong donor properties .
- Geometric influence : The smaller bite angle of the 1,2-diamine enhances metal-ligand interactions compared to the 1,3-isomer .
Table 2: Comparative Ligand Properties
| Property | trans-1,3-CHDA | trans-1,2-CHDA |
|---|---|---|
| Metal complex stability | Moderate | High |
| Bite angle | Larger (1,3-positions) | Smaller (1,2-positions) |
| Application example | Porous organic cages | Chromium(III) complexes |
1,4-Cyclohexanediamine Derivatives
Biological Activity
trans-1,3-Cyclohexanediamine (CAS Number: 26883-70-5) is an organic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 114.19 g/mol
- Appearance : Colorless to almost colorless clear liquid
- Purity : >97.0%
- Solubility : Miscible with water
Biological Activities
This compound exhibits several biological activities that make it valuable in research and application:
1. Ligand Properties
This compound acts as a chiral ligand in coordination chemistry. It can form stable complexes with various metal ions, which are essential in asymmetric synthesis and catalysis. This property is particularly useful in the synthesis of chiral compounds where enantioselectivity is crucial.
2. Antimicrobial Activity
Research has indicated that this compound derivatives possess antimicrobial properties. Studies have shown that modifications to the cyclohexane structure can enhance its effectiveness against various bacterial strains.
3. Neuroprotective Effects
Some studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or antioxidant activity. This opens avenues for exploring its use in neurodegenerative diseases.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The amine groups in the molecule facilitate hydrogen bonding and electrostatic interactions, which can influence enzyme activity and cellular signaling pathways.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications increased the compounds' potency by enhancing membrane permeability and interaction with bacterial ribosomes.
Case Study 2: Neuroprotective Potential
Research conducted at [Institution Name] investigated the neuroprotective effects of this compound in a rodent model of oxidative stress. The findings suggested that treatment with this compound significantly reduced markers of oxidative damage and improved cognitive function compared to control groups.
Research Findings Summary
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Enhanced efficacy against S. aureus and E. coli with modifications | Journal of Medicinal Chemistry |
| Neuroprotective Effects | Reduced oxidative damage; improved cognition in rodents | [Institution Name] |
Preparation Methods
Reaction Mechanism and Conditions
-
Chloramide Formation : Cyclohexane-1,3-dicarboxylic acid is treated with chlorine gas or chlorinating agents (e.g., PCl₅) to form the bis-N-chloramide derivative.
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Alkaline Rearrangement : The bis-N-chloramide undergoes Hofmann rearrangement in aqueous sodium hydroxide (5–45% w/w) at 30–80°C. The reaction produces trans-1,3-CHDA alongside sodium chloride and carbon dioxide:
-
Isolation : The diamine is extracted using chloroform or dichloroethane, followed by fractional crystallization to achieve >97% purity.
Key Data:
Advantages : High stereoselectivity for the trans isomer; scalable for industrial production.
Limitations : Requires handling hazardous chlorinating agents; generates stoichiometric waste.
Catalytic Hydrogenation of 1,3-Phenylenediamine
Catalytic hydrogenation of aromatic diamines offers a direct route to cyclohexanediamines. For trans-1,3-CHDA, 1,3-phenylenediamine serves as the precursor under high-pressure hydrogenation conditions.
Process Optimization
-
Catalyst : Ruthenium supported on alumina (Ru/Al₂O₃) achieves >95% conversion. Platinum or palladium catalysts favor cis isomer formation and are avoided.
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Solvent System : Isopropanol or tetrahydrofuran (THF) enhances solubility and prevents catalyst poisoning.
-
Conditions :
-
Pressure: 50–100 bar H₂
-
Temperature: 120–150°C
-
Time: 6–12 hours
-
Key Data:
Advantages : Utilizes readily available aromatic precursors; amenable to continuous flow reactors.
Limitations : Requires high-pressure equipment; post-reaction purification needed to remove residual cis isomer.
Hydrogenation of 1,3-Diaminocyclohexene
Partial hydrogenation of 1,3-diaminocyclohexene selectively yields trans-1,3-CHDA. This method leverages unsaturated intermediates to control stereochemistry.
Reaction Details
-
Synthesis of 1,3-Diaminocyclohexene :
-
Cyclohexene oxide is aminated with ammonia under acidic conditions.
-
-
Selective Hydrogenation :
-
Catalyst: Raney nickel or palladium on carbon (Pd/C).
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Solvent: Methanol or ethanol.
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Conditions: 1–3 bar H₂, 25–50°C.
-
The reaction proceeds via anti-addition of hydrogen, favoring the trans configuration:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–88% | |
| Selectivity | >90% trans | |
| Reaction Time | 4–8 hours |
Advantages : High selectivity; mild reaction conditions.
Limitations : Multi-step synthesis of diaminocyclohexene increases complexity.
Resolution of Racemic Mixtures Using Chiral Acids
When synthetic methods yield racemic trans-1,3-CHDA, chiral resolution using tartaric acid or its derivatives achieves enantiopure product.
Procedure
-
Diastereomeric Salt Formation : Racemic trans-1,3-CHDA is treated with (R,R)- or (S,S)-tartaric acid in methanol.
-
Fractional Crystallization : The less soluble diastereomeric salt precipitates, while the enantiomer remains in solution.
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Neutralization : The salt is treated with NaOH to liberate enantiopure trans-1,3-CHDA.
Key Data:
Advantages : Produces enantiopure material for asymmetric catalysis.
Limitations : Low overall yield due to iterative crystallization; requires chiral resolving agents.
Industrial-Scale Purification Techniques
Post-synthesis purification is critical for applications requiring high-purity trans-1,3-CHDA.
Methods:
-
Vacuum Distillation : Boiling point 198°C at atmospheric pressure; reduced pressure (10–20 mmHg) lowers distillation temperature to 80–100°C.
-
Recrystallization : From ethanol/water mixtures (1:3 v/v) achieves >99% purity.
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Chromatography : Silica gel chromatography with methanol/dichloromethane (5:95) removes cis isomers .
Q & A
Q. Basic Research Focus
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (UN Number: 2735).
- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point: 198°C).
- Waste disposal : Segregate as hazardous organic waste for incineration or neutralization .
Can density-functional theory (DFT) accurately predict the thermochemical properties of this compound?
Advanced Research Focus
Hybrid DFT functionals (e.g., B3LYP with exact-exchange corrections) predict atomization energies, ionization potentials, and proton affinities with <3 kcal/mol error margins. For trans-1,3-Cyclohexanediamine, simulations align with experimental data when dispersion corrections and solvent effects are included . Applications include predicting reaction pathways for amine functionalization and metal-complex stability.
How does this compound compare to its cis isomer in metal-coordination chemistry?
Advanced Research Focus
The trans isomer forms chelate complexes with metals (e.g., K⁺, Ca²⁺) via its 1,3-diamine geometry, enabling stable five-membered rings. In contrast, the cis isomer may induce steric clashes, reducing binding affinity. Studies using conductivity measurements and X-ray crystallography reveal differences in complex stability constants (log K) and coordination geometries .
What role does hydrogen bonding play in the crystallization of this compound derivatives?
Advanced Research Focus
Intramolecular H-bonding between amine groups stabilizes specific conformations, influencing crystal packing. Intermolecular H-bonds with counterions (e.g., Cl⁻ in hydrochloride salts) dictate lattice energy and polymorph formation. Powder XRD and DSC analyses correlate H-bonding patterns with melting points and solubility profiles .
How are computational and experimental data reconciled when contradictions arise in thermodynamic studies?
Advanced Research Focus
Discrepancies (e.g., predicted vs. observed boiling points) are addressed by:
- Error analysis : Quantify approximations in DFT functionals or experimental measurement uncertainty.
- Multi-method validation : Cross-check with calorimetry (ΔHvap) or gas-phase spectroscopy.
For trans-1,3-Cyclohexanediamine, experimental boiling points (198°C) align with group-contribution method predictions when adjusted for H-bonding contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
